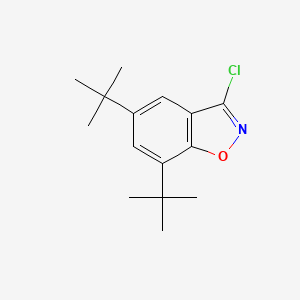
5,7-Di-tert-butyl-3-chlorobenzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Di-tert-butyl-3-chlorobenzisoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of tert-butyl groups at the 5 and 7 positions, a chlorine atom at the 3 position, and a benzisoxazole core. This compound is of interest due to its stability and reactivity, making it a valuable subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butyl-3-chlorobenzisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-di-tert-butyl-2-hydroxybenzaldehyde and chlorinating agents.
Chlorination: The hydroxyl group of the benzaldehyde is converted to a chlorine atom using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Cyclization: The chlorinated intermediate undergoes cyclization to form the benzisoxazole ring. This step often requires the use of a base, such as sodium hydroxide (NaOH), under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.
Optimization: Reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Di-tert-butyl-3-chlorobenzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced or altered functional groups.
Wissenschaftliche Forschungsanwendungen
5,7-Di-tert-butyl-3-chlorobenzisoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,7-Di-tert-butyl-3-chlorobenzisoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Di-tert-butyl-3-phenylbenzisoxazole: Similar structure but with a phenyl group instead of a chlorine atom.
5,7-Di-tert-butyl-3-methylbenzisoxazole: Similar structure but with a methyl group instead of a chlorine atom.
5,7-Di-tert-butyl-3-hydroxybenzisoxazole: Similar structure but with a hydroxyl group instead of a chlorine atom.
Uniqueness
5,7-Di-tert-butyl-3-chlorobenzisoxazole is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the chlorine functionality is advantageous.
Eigenschaften
Molekularformel |
C15H20ClNO |
|---|---|
Molekulargewicht |
265.78 g/mol |
IUPAC-Name |
5,7-ditert-butyl-3-chloro-1,2-benzoxazole |
InChI |
InChI=1S/C15H20ClNO/c1-14(2,3)9-7-10-12(18-17-13(10)16)11(8-9)15(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
GLRDRUKWGIJINL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)ON=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



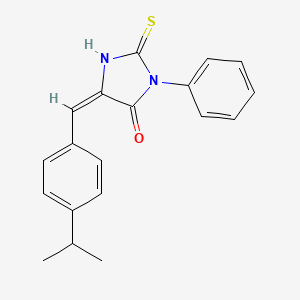
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
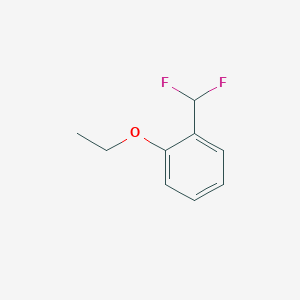
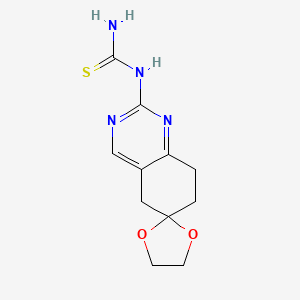
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
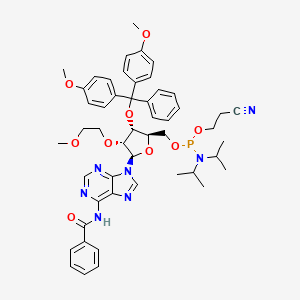
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
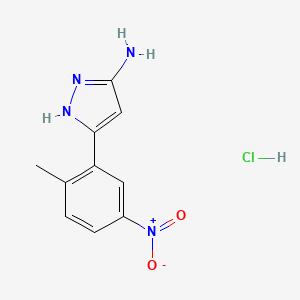
![8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716099.png)
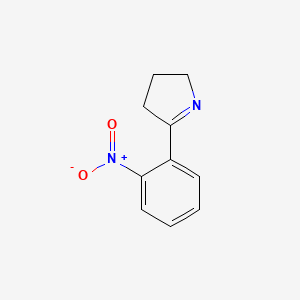
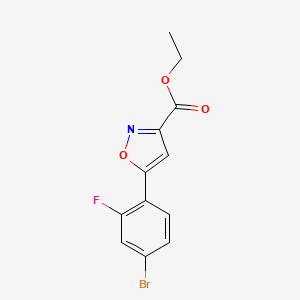
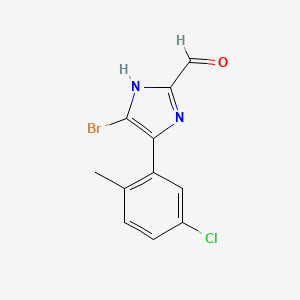
![(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
